REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].O1CCCC1.CO.C[Si]([C:18]#[C:19][C:20]1[CH:21]=[C:22]([S:26]([NH2:29])(=[O:28])=[O:27])[CH:23]=[CH:24][CH:25]=1)(C)C>O>[C:19]([C:20]1[CH:21]=[C:22]([S:26]([NH2:29])(=[O:27])=[O:28])[CH:23]=[CH:24][CH:25]=1)#[CH:18] |f:0.1.2|
|
Name
|
|
Quantity
|
610 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C=CC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the obtained solution was then stirred at a room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Under cooling in an ice bath
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled away under a reduced pressure
|
Type
|
EXTRACTION
|
Details
|
Then, the residue was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated saline, and was then dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
followed by vacuum concentration
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel 60N, hexane:ethyl acetate=2:1 to 1:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C=CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |